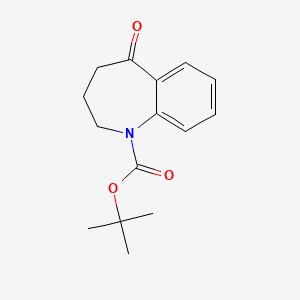![molecular formula C7H13Cl2F3N2 B13592949 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride CAS No. 2792185-31-8](/img/structure/B13592949.png)
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a bicyclic amine compound characterized by the presence of a trifluoromethyl group. This compound is notable for its unique structural features, which include a bicyclic framework and a trifluoromethyl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1-azabicyclo[221]heptan-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step often involves the conversion of the amine to its dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The bicyclic framework provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
- 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride
- 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific combination of a trifluoromethyl group and a bicyclic amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2792185-31-8 |
|---|---|
Molecular Formula |
C7H13Cl2F3N2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H11F3N2.2ClH/c8-7(9,10)6-1-2-12(4-6)3-5(6)11;;/h5H,1-4,11H2;2*1H |
InChI Key |
NGFMOTJZFGWVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C1(C2)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)



![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)






